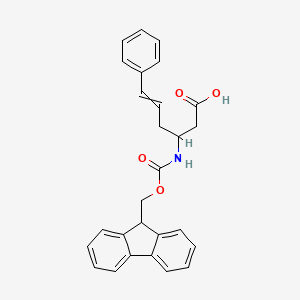

Fmoc-beta-hoala(styryl)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHGLZHUJARIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Fmoc-β-homo-Alanine(styryl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Fmoc-β-homo-Alanine(styryl)-OH, a valuable building block in peptide synthesis and drug discovery.

Core Chemical Properties

Fmoc-β-homo-Alanine(styryl)-OH, systematically named (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid, is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS), while the styryl side chain offers unique conformational properties and potential for post-synthetic modifications.[1]

| Property | Value | Reference |

| CAS Number | 270596-45-7 | [2][3][4] |

| Molecular Formula | C27H25NO4 | [2][3][4] |

| Molecular Weight | 427.49 g/mol | [3] |

| Boiling Point | 694.5 °C at 760 mmHg | [3] |

| Density | 1.240 ± 0.06 g/cm³ | [3] |

| Flash Point | 373.8 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

| Purity | Typically >95% or >97% as per suppliers | [5] |

| Hazard | Irritant | [2][3] |

Synthesis and Experimental Protocols

A plausible synthetic approach involves the conjugate addition of an amine nucleophile to a Michael acceptor, followed by protection of the amino group with Fmoc-Cl or Fmoc-OSu. The styryl side chain can be introduced through various olefination reactions.

General Experimental Workflow for Synthesis:

Caption: Generalized synthetic workflow for Fmoc-β-homo-Alanine(styryl)-OH.

Detailed Experimental Steps (Hypothetical Protocol based on similar syntheses):

-

Synthesis of a suitable precursor containing the styryl moiety: This could involve a Wittig or Horner-Wadsworth-Emmons reaction between a protected amino-aldehyde and a suitable phosphonium ylide or phosphonate carbanion derived from benzyl bromide.

-

Formation of the β-amino acid backbone: This can be achieved through methods like the Arndt-Eistert homologation of a corresponding α-amino acid, or through asymmetric conjugate addition of an ammonia equivalent to an α,β-unsaturated ester bearing the styryl group.

-

Fmoc Protection: The resulting β-amino acid is then reacted with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dioxane/water or dimethylformamide (DMF).

-

Purification: The final product is typically purified by column chromatography on silica gel to yield the pure Fmoc-β-homo-Alanine(styryl)-OH.

Reactivity and Stability

Fmoc Protecting Group:

The Fmoc group is a base-labile protecting group, which is a key feature for its use in SPPS.[6] It is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups on other amino acids in a peptide sequence.[6] Deprotection is typically achieved using a solution of 20% piperidine in DMF.[6] The Fmoc group has limited stability towards tertiary amines like DIPEA, and its removal can be monitored by UV spectroscopy due to the fluorescent nature of the dibenzofulvene byproduct.[6][7]

Styryl Side Chain:

The styryl group, an alkene conjugated to a phenyl group, is susceptible to a variety of chemical transformations. The double bond can undergo reactions such as:

-

Hydrogenation: Reduction to an ethylbenzene derivative.

-

Epoxidation: Formation of an epoxide ring.

-

Cycloadditions: Participation in Diels-Alder or other cycloaddition reactions.[1]

This reactivity allows for post-synthetic modification of peptides containing this amino acid, enabling the introduction of further functionality or conformational constraints.[1]

General Reactivity of the Amino Acid:

Like other amino acids, Fmoc-β-homo-Alanine(styryl)-OH can undergo reactions characteristic of its carboxylic acid and protected amine functionalities. The carboxylic acid can be activated for peptide bond formation using standard coupling reagents such as HBTU, HATU, or DIC/HOBt.

Spectroscopic Characterization

While specific spectra for Fmoc-β-homo-Alanine(styryl)-OH are not publicly available, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2 and 7.8 ppm) and the styryl group (between 6.0 and 7.5 ppm). Protons of the β-amino acid backbone would appear in the aliphatic region, and the methoxy and methylene protons of the Fmoc group would also be present.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the carbamate, as well as the aromatic carbons of the fluorenyl and phenyl groups, and the aliphatic carbons of the amino acid backbone and the Fmoc group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight (427.49 g/mol ) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and carbamate, and the aromatic C-H and C=C stretches.

Applications in Research and Drug Development

Fmoc-β-homo-Alanine(styryl)-OH is a valuable building block for the synthesis of peptidomimetics and other bioactive molecules.[1] The introduction of this unnatural amino acid can:

-

Induce specific secondary structures: The conformational constraints imposed by the β-amino acid backbone and the bulky styryl side chain can influence the folding of peptides.

-

Enhance metabolic stability: Peptides containing β-amino acids are often more resistant to enzymatic degradation compared to their natural α-peptide counterparts.

-

Provide sites for further modification: The reactive styryl group allows for the conjugation of other molecules, such as fluorescent labels, cytotoxic agents, or polyethylene glycol (PEG), to the peptide.[1]

Signaling Pathway Visualization (Hypothetical Application):

While there is no direct evidence of Fmoc-β-homo-Alanine(styryl)-OH being involved in a specific signaling pathway, peptides incorporating this amino acid could be designed as inhibitors or modulators of protein-protein interactions. For example, a peptide containing this residue might be designed to disrupt a kinase signaling cascade.

Caption: Hypothetical inhibition of a kinase cascade by a peptide containing Fmoc-β-homo-Alanine(styryl)-OH.

Conclusion

Fmoc-β-homo-Alanine(styryl)-OH is a versatile and valuable tool for chemical biologists and medicinal chemists. Its unique structural features provide opportunities for the design and synthesis of novel peptides and peptidomimetics with tailored properties for a range of applications in research and drug development. Further investigation into its specific reactivity and the biological activities of peptides incorporating this amino acid is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | C27H25NO4 - BuyersGuideChem [buyersguidechem.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. Fmoc-(S)-3-amino-6-phenyl-5-hexenoic Acid,270596-45-7-Amadis Chemical [amadischem.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Fmoc Protected Amino Acids - Activotec [activotec.com]

Technical Guide: Synthesis and Characterization of Fmoc-β-Homoalanine(styryl)-OH

Disclaimer: Publicly available information on a compound precisely named "Fmoc-beta-hoala(styryl)-oh" is limited. This guide is constructed based on established synthetic methodologies for structurally similar compounds, specifically the synthesis and characterization of Fmoc-protected β-homoalanine derivatives and the introduction of styryl moieties. The following protocols and data are representative of what would be expected for such a compound.

Introduction

Fmoc-β-Homoalanine(styryl)-OH is a non-canonical amino acid derivative that holds potential for the synthesis of modified peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS). The β-homoalanine backbone introduces an extra carbon into the peptide chain, influencing its conformational properties. The styryl group, a photoreactive moiety, can be utilized for applications such as photocrosslinking to study peptide-protein interactions or for the development of photoswitchable peptides. This document provides a comprehensive overview of a plausible synthetic route and characterization methods for this compound.

Synthetic Pathway

The synthesis of Fmoc-β-Homoalanine(styryl)-OH can be envisioned as a multi-step process, starting from a suitable precursor and involving the introduction of the styryl group, followed by Fmoc protection. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for Fmoc-β-Homoalanine(styryl)-OH.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis and characterization of Fmoc-β-Homoalanine(styryl)-OH.

3.1. Synthesis of the Styryl-Modified β-Homoalanine Core

This procedure outlines a potential method for introducing the styryl group onto a β-homoalanine precursor.

-

Preparation of the β-Amino Acid Precursor: A suitable β-amino acid precursor with a reactive side chain (e.g., a protected version of β-aspartic acid) is synthesized according to established literature methods.

-

Coupling Reaction:

-

Dissolve the β-amino acid precursor (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-vinylaniline (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

-

Workup and Purification:

-

The reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated NaHCO3, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

3.2. Fmoc Protection

-

Reaction Setup:

-

Dissolve the styryl-modified β-homoalanine (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.

-

-

Fmocylation:

-

Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

The reaction mixture is acidified with 1 M HCl to pH 2.

-

The precipitated product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

-

The final product is purified by recrystallization or flash chromatography.

-

3.3. Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Record 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI, MALDI) to determine the exact mass and confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm, 280 nm) to assess the purity of the compound.

-

Characterization Data

The following tables summarize the expected quantitative data for the characterization of Fmoc-β-Homoalanine(styryl)-OH.

Table 1: Expected NMR Spectroscopic Data

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic (Fmoc) | 7.20 - 7.90 | Aromatic (Fmoc) | 120 - 145 |

| Aromatic (Styryl) | 6.80 - 7.50 | Aromatic (Styryl) | 115 - 140 |

| Vinyl (Styryl) | 5.20 - 6.70 | Carbonyl (Fmoc) | ~156 |

| Fmoc-CH, CH₂ | 4.10 - 4.50 | Carbonyl (Acid) | ~175 |

| β-CH | 3.80 - 4.20 | α-CH₂ | 35 - 45 |

| α-CH₂ | 2.40 - 2.80 | β-CH | 45 - 55 |

Table 2: Expected Mass Spectrometry and HPLC Data

| Parameter | Expected Value |

| Molecular Formula | C₂₇H₂₄N₂O₄ |

| Molecular Weight | 452.49 g/mol |

| HRMS (M+H)⁺ | 453.1758 |

| HPLC Purity | >95% |

| HPLC Retention Time | Dependent on specific method |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the structural confirmation and purity assessment of the synthesized compound.

Caption: Logical workflow for the characterization of the final product.

This guide provides a foundational understanding of the synthesis and characterization of Fmoc-β-Homoalanine(styryl)-OH. Researchers can adapt these protocols to their specific laboratory conditions and requirements.

Fmoc-β-Homoalanine(styryl)-OH: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Fmoc-β-Homoalanine(styryl)-OH, chemically known as (S)-3-(Fmoc-amino)-6-phenyl-5-hexenoic acid, is a specialized amino acid derivative crucial for the synthesis of modified peptides.[1] Its unique structure, incorporating a styryl group, offers novel possibilities for designing peptides with tailored properties for research and therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, applications, and the general experimental context of its use.

Core Chemical and Physical Data

The quantitative properties of Fmoc-β-Homoalanine(styryl)-OH and its precursor, Fmoc-L-β-homoalanine, are summarized below for comparative analysis.

| Property | Fmoc-styryl-L-beta-homoalanine | Fmoc-L-β-homoalanine |

| Synonyms | N-Fmoc-4-styryl-L-beta-homoalanine, (S)-3-(Fmoc-amino)-6-phenyl-5-hexenoic acid | (S)-3-(Fmoc-amino)butyric acid, Fmoc-L-β-homoalanine |

| Molecular Formula | C27H25NO4[2] | C19H19NO4[3][4] |

| Molecular Weight | 427.5 g/mol [5][2] | 325.36 g/mol [3] |

| CAS Number | 270596-45-7[5][2] | 193954-26-6[3][4] |

| Purity | ≥98%[5] | ≥98.0% (HPLC)[3] |

| Appearance | White to Off-White Solid | White powder[6] |

| Storage Temperature | 2-8°C[3][6] | 2-8°C[3][6] |

Role in Peptide Synthesis

Fmoc-β-Homoalanine(styryl)-OH serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine is key to this process, as it is stable under acidic conditions but can be readily removed by a mild base, typically piperidine, allowing for the stepwise addition of amino acids to a growing peptide chain.[7][8]

The incorporation of a β-homoamino acid structure, like that in Fmoc-β-Homoalanine(styryl)-OH, can enhance the stability of the resulting peptide against enzymatic degradation.[9] The styryl group introduces a bulky, hydrophobic, and aromatic moiety, which can be exploited to study protein-protein interactions, develop enzyme inhibitors, or create peptides with specific conformational constraints.

Experimental Methodologies

General Synthesis of Fmoc-β-Homoamino Acids via Wolff Rearrangement

This method involves the following key steps:[3]

-

Activation: The starting Fmoc-protected α-amino acid is activated as a mixed anhydride.

-

Diazoketone Formation: The activated amino acid reacts with diazomethane to form the corresponding α-diazoketone.

-

Wolff Rearrangement: The α-diazoketone is subjected to sonication in the presence of silver benzoate (as a catalyst) and a nucleophile (e.g., water). This promotes the rearrangement to the β-amino acid derivative.

This process is noted for its mild conditions, which are compatible with the base-sensitive Fmoc group, and generally proceeds with minimal racemization.[3]

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acids

The workflow for incorporating an amino acid like Fmoc-β-Homoalanine(styryl)-OH into a peptide chain via Fmoc-based SPPS is a cyclical process.[7][8]

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base (e.g., piperidine).

-

Washing: The resin is washed to remove the deprotection reagent and the cleaved Fmoc group.

-

Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-β-Homoalanine(styryl)-OH) is activated and coupled to the free amine of the resin-bound peptide.

-

Washing: The resin is washed to remove any unreacted reagents.

-

Repeat: This cycle is repeated to elongate the peptide chain.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).

Visualizing the Processes

To better illustrate these experimental workflows, the following diagrams are provided.

References

- 1. peptide.com [peptide.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. chimia.ch [chimia.ch]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids peptide-solutions | automated-synthesizers [peptidescientific.com]

- 9. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: Fmoc-beta-homo-Ala(styryl)-OH (CAS: 270596-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-beta-homo-Ala(styryl)-OH, with the CAS number 270596-45-7, is a specialized amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. Its unique structure, featuring a beta-homoalanine core, a styryl side chain, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, offers researchers opportunities to introduce unique conformational constraints and functionalities into peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Fmoc-beta-homo-Ala(styryl)-OH, also known by its synonyms Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid and Fmoc-styryl-L-beta-homoalanine, possesses a unique combination of structural features that influence its reactivity and incorporation into peptide chains.[1][2][3] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 270596-45-7 | [1][3] |

| Molecular Formula | C27H25NO4 | [1][3] |

| Molecular Weight | 427.5 g/mol | [2][3] |

| Purity | Typically ≥98% | [3] |

| Boiling Point | 694.5 °C at 760 mmHg | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis

A generalized workflow for the Fmoc protection of an amino acid is depicted below:

Caption: Generalized workflow for the Fmoc protection of an amino acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-beta-homo-Ala(styryl)-OH is as a building block in SPPS. The Fmoc group provides a base-labile protecting group for the amine, allowing for its selective removal at each cycle of peptide elongation. The styryl side chain introduces a bulky, hydrophobic, and potentially reactive moiety into the peptide sequence.

Experimental Protocol: General Coupling Procedure in Fmoc-SPPS

The following is a generalized protocol for the incorporation of an Fmoc-amino acid, such as Fmoc-beta-homo-Ala(styryl)-OH, into a growing peptide chain on a solid support.

-

Resin Swelling: The solid-phase resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

-

Coupling: The Fmoc-beta-homo-Ala(styryl)-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.

-

Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.

-

Capping (Optional): To block any unreacted amino groups on the resin, a capping step with acetic anhydride can be performed.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Caption: A single cycle of solid-phase peptide synthesis (SPPS).

Potential Applications and Research Directions

The incorporation of Fmoc-beta-homo-Ala(styryl)-OH into peptides can influence their secondary structure and biological activity. The styryl group offers a site for post-synthetic modifications and can participate in various chemical reactions.[1] Peptides containing this residue may be explored for a range of applications, including:

-

Development of Novel Therapeutics: The unique structural features can lead to peptides with enhanced stability, receptor affinity, and selectivity.[1]

-

Bioconjugation: The styryl group can be a handle for attaching other molecules, such as fluorescent dyes or drug payloads.

-

Material Science: Peptides incorporating this amino acid could be used to create novel biomaterials with specific properties.[1]

Conclusion

Fmoc-beta-homo-Ala(styryl)-OH is a specialized building block for peptide synthesis that allows for the introduction of unique structural and functional properties into peptides. While detailed experimental data for the compound itself is limited in publicly available literature, its application in SPPS follows standard protocols. Further research into the synthesis and characterization of this compound, as well as the biological evaluation of peptides containing it, will undoubtedly expand its utility in drug discovery and materials science.

References

An In-depth Technical Guide to the Structure and Application of Fmoc-β-homo-Ala(styryl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of N-α-Fmoc-β-homo-alanine(styryl)-OH, a specialized amino acid derivative used in peptide synthesis. While extensive research on this specific molecule is not widely published, this document extrapolates from the known chemistry of its constituent parts—the Fmoc protecting group, the β-homo-alanine backbone, and the styryl functional group—to present a technical framework for its use in research and drug development.

Core Structure and Properties

Fmoc-β-homo-Ala(styryl)-OH is a non-proteinogenic amino acid characterized by three key features:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-amine, essential for its use in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions (e.g., piperidine) allows for the stepwise elongation of peptide chains without compromising acid-labile side-chain protecting groups.

-

β-homo-Alanine Backbone: The "homo" designation indicates the presence of an additional methylene group in the carbon backbone compared to the natural amino acid alanine. This structural modification introduces greater conformational flexibility and can increase the peptide's resistance to enzymatic degradation by proteases, thereby enhancing its in vivo half-life.

-

Styryl Side Chain: The styryl group (a vinylbenzene) is a photoreactive and fluorescent moiety. Its incorporation into a peptide sequence can serve multiple purposes, including use as a fluorescent probe for imaging, a component for bioconjugation via photochemical methods, or to introduce specific structural constraints and hydrophobic interactions that can influence peptide folding and binding to biological targets.

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 270596-45-7 | [1] |

| Molecular Formula | C₂₇H₂₅NO₄ | [1] |

| Molecular Weight | 427.5 g/mol | [1] |

| Appearance | Off-white to white powder | [2] |

| Purity | Typically ≥98% (HPLC) | [1] |

Synthesis and Incorporation into Peptides

The synthesis of Fmoc-β-homo-Ala(styryl)-OH involves multi-step organic synthesis, likely starting from a suitable precursor to which the styryl group is introduced, followed by the addition of the Fmoc protecting group. A general synthetic approach for Fmoc-β-homoamino acids involves the Arndt-Eistert homologation of an N-protected α-amino acid.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-β-homo-Ala(styryl)-OH into a peptide sequence follows the standard Fmoc-SPPS protocol. The following is a generalized procedure:

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (including Fmoc-β-homo-Ala(styryl)-OH)

-

N,N-Dimethylformamide (DMF, peptide synthesis grade)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swollen in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc group is removed from the resin by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The Fmoc-β-homo-Ala(styryl)-OH (or other Fmoc-amino acid) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours. The resin is then washed with DMF.

-

Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram

Potential Applications in Drug Development and Research

The unique structural features of Fmoc-β-homo-Ala(styryl)-OH make it a valuable building block for designing peptides with novel therapeutic or diagnostic properties.

Enhanced Pharmacokinetic Properties

The inclusion of β-homo-amino acids can significantly increase a peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life. This is a critical attribute for the development of peptide-based therapeutics.

Fluorescent Labeling and Cellular Imaging

The inherent fluorescence of the styryl group allows for the synthesis of peptides that can be visualized within cells or tissues without the need for an external fluorescent label. This is particularly useful for studying peptide localization, uptake, and interaction with intracellular targets.

Photochemical Cross-Linking

The styryl moiety can be photoactivated to form covalent bonds with nearby molecules. This property can be exploited to identify the binding partners of a peptide within a complex biological sample through photo-affinity labeling experiments.

Hypothetical Signaling Pathway Modulation

Peptides incorporating Fmoc-β-homo-Ala(styryl)-OH could be designed to interact with specific cellular receptors or enzymes. For example, a synthetic peptide could act as an antagonist for a G-protein coupled receptor (GPCR) involved in a disease pathway. The styryl group might contribute to the binding affinity and specificity through hydrophobic interactions within the receptor's binding pocket.

Quantitative Data Summary

| Parameter | Hypothetical Value | Method |

| Receptor Binding Affinity (Kᵢ) | 50 nM | Radioligand Binding Assay |

| In Vitro Half-Life (Human Serum) | 12 hours | HPLC-based Degradation Assay |

| Cellular Uptake (HeLa cells) | 25% after 4 hours | Flow Cytometry of Fluorescent Peptide |

| IC₅₀ (GPCR Signaling Assay) | 100 nM | cAMP Measurement Assay |

Conclusion

Fmoc-β-homo-Ala(styryl)-OH is a specialized chemical entity with significant potential in peptide chemistry and drug discovery. Its unique combination of a protease-resistant backbone and a photo-functional side chain offers a versatile tool for creating peptides with enhanced stability, built-in imaging capabilities, and novel biological activities. While further research is needed to fully explore its applications, the foundational principles of Fmoc-SPPS and peptide design provide a robust framework for its utilization in the development of next-generation peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to Fmoc-β-homoalanine(styryl)-OH

Abstract: This technical guide provides a comprehensive overview of Fmoc-3-styryl-L-alanine, a key building block in modern peptide synthesis and drug discovery. The document details its physicochemical properties, provides a generalized experimental protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and illustrates the workflow of this critical application. This guide is intended for researchers, scientists, and professionals in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

N-α-Fmoc-3-styryl-L-alanine, systematically known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpent-4-enoic acid, is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of medicinal chemistry. The presence of the styryl functional group introduces unique conformational constraints and potential for specific molecular interactions, making it a valuable component in the design of novel bioactive peptides. Its applications are particularly noted in the development of therapeutics in oncology and neurology.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its direct use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Physicochemical Properties

The fundamental properties of Fmoc-3-styryl-L-alanine are summarized in the table below. These data are essential for its application in peptide synthesis, including calculation of molar equivalents and characterization of the final peptide products.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₃NO₄ | [2] |

| Molecular Weight | 413.47 g/mol | [2] |

| CAS Number | 159610-82-9 | [2] |

| Appearance | White to light grey powder | |

| Synonyms | (S)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid, Fmoc-L-Ala(styryl)-OH | [2] |

Experimental Protocols: Incorporation into Peptides via Fmoc SPPS

The primary application of Fmoc-3-styryl-L-alanine is its incorporation into peptide chains using Fmoc solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for the coupling of Fmoc-3-styryl-L-alanine to a growing peptide chain on a solid support.

Materials:

-

Fmoc-3-styryl-L-alanine

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Peptide synthesis vessel

Protocol:

-

Resin Swelling: The peptide synthesis resin is first swelled in DMF for at least one hour to ensure optimal reaction conditions.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% piperidine solution in DMF. This is typically done in two steps: a brief initial treatment followed by a longer incubation (e.g., 2 minutes then 15-20 minutes) to ensure complete deprotection. The completion of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the washings.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the byproducts of the deprotection reaction.

-

Amino Acid Activation: In a separate vessel, Fmoc-3-styryl-L-alanine (typically 3-5 equivalents relative to the resin loading) is pre-activated. This is achieved by dissolving the amino acid in DMF with a coupling reagent such as HBTU or HATU (e.g., 4.5 equivalents) and a base like DIPEA or collidine. The mixture is allowed to react for a few minutes to form the activated ester.

-

Coupling: The solution containing the activated Fmoc-3-styryl-L-alanine is added to the deprotected resin. The reaction vessel is then agitated at room temperature for a period of 1 to 4 hours, or until the coupling reaction is complete. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.

-

Washing: After the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide sequence is fully assembled, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support and all side-chain protecting groups are simultaneously removed by treatment with a strong acid cleavage cocktail, such as 95% TFA. The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis, highlighting the key stages for the incorporation of an amino acid like Fmoc-3-styryl-L-alanine.

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to Fmoc-β-homo-Alanine(styryl)-OH and Fmoc-3-styryl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity has led to a surge of interest in unnatural amino acids (UAAs). Among these, styryl-containing amino acids, specifically Fmoc-β-homo-Alanine(styryl)-OH and Fmoc-3-styryl-L-alanine, have emerged as powerful tools in peptide-based drug discovery. Their unique structural and photophysical properties offer exciting opportunities for the development of innovative therapeutics, particularly in the fields of oncology and neurology, as well as in advanced bioconjugation and cellular imaging applications. This technical guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of these versatile building blocks.

While the exact molecule "Fmoc-beta-hoala(styryl)-oh" appears to be a typographical variation, the closely related and commercially available compounds Fmoc-β-homo-Alanine(styryl)-OH and Fmoc-3-styryl-L-alanine are the focus of this guide, addressing the core interest in styryl-containing unnatural amino acids.

Core Applications

The incorporation of styryl-alanine derivatives into peptides imparts unique functionalities, leading to a broad range of applications:

-

Peptide Synthesis and Drug Development: These UAAs serve as key building blocks in solid-phase peptide synthesis (SPPS), enabling the creation of novel peptide analogs with improved pharmacological profiles.[1] Their rigid structure can be used to induce specific secondary structures in peptides, enhancing their binding affinity and stability. In drug development, they are leveraged to design therapeutic agents targeting specific biological pathways, with notable potential in cancer treatment.[1]

-

Bioconjugation: The styryl group provides a reactive handle for bioconjugation, allowing for the attachment of peptides to other molecules such as carrier proteins, nanoparticles, or cytotoxic drugs.[1] This is crucial for developing targeted drug delivery systems that can selectively deliver a therapeutic payload to diseased cells, minimizing off-target effects.

-

Fluorescent Probes and Imaging: The inherent fluorescence of the styryl moiety makes these amino acids valuable components in the design of fluorescent probes for biological imaging.[1] Peptides incorporating these UAAs can be used to visualize cellular processes and track the localization of the peptide within cells in real-time.

Physicochemical Properties

A clear understanding of the physicochemical properties of these unnatural amino acids is essential for their effective application.

| Property | Fmoc-β-homo-Alanine(styryl)-OH | Fmoc-3-styryl-L-alanine |

| CAS Number | 270596-45-7 | 159610-82-9 |

| Molecular Formula | C27H25NO4 | C26H23NO4 |

| Molecular Weight | 427.5 g/mol | 413.48 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Purity | ≥ 98% | ≥ 98% |

| Optical Rotation | Not specified | [a]D20 = +17 ± 2º (c=1 in MeOH) |

Experimental Protocols

The successful incorporation of Fmoc-styryl-alanine derivatives into peptides relies on well-established Solid-Phase Peptide Synthesis (SPPS) protocols. Below are detailed methodologies for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of a Styryl-Alanine Containing Peptide

This protocol outlines the manual synthesis of a generic peptide incorporating a styryl-alanine residue using standard Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-3-styryl-L-alanine or Fmoc-β-homo-Alanine(styryl)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether, cold

-

HPLC grade acetonitrile and water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours. For the sterically hindered styryl-alanine derivatives, a longer coupling time or a double coupling may be necessary to ensure high efficiency.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Air-dry the crude peptide.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Signaling Pathways and Drug Development

While direct modulation of specific signaling pathways by peptides containing Fmoc-styryl-alanine derivatives is an active area of research, their application in oncology and neurology suggests potential interactions with key cellular processes.

-

Oncology: In cancer therapy, peptides containing these UAAs can be designed to target overexpressed receptors on cancer cells. Upon binding, they can either act as antagonists to block signaling pathways that promote cell proliferation and survival or serve as vehicles for the targeted delivery of cytotoxic agents. For example, a styryl-alanine containing peptide could be designed to bind to a receptor tyrosine kinase (RTK) and disrupt downstream signaling cascades like the MAPK/ERK or PI3K/Akt pathways.

-

Neurology: In the context of neurological disorders, these modified peptides could be developed to modulate neurotransmitter receptors or ion channels.[2] Their enhanced stability and potential to cross the blood-brain barrier (a significant hurdle in CNS drug development) make them attractive candidates for treating neurodegenerative diseases or psychiatric disorders.

Conclusion

Fmoc-β-homo-Alanine(styryl)-OH and Fmoc-3-styryl-L-alanine represent a significant advancement in the field of unnatural amino acids. Their unique properties open up new avenues for the design and synthesis of sophisticated peptides with tailored functionalities. For researchers and drug development professionals, these versatile building blocks provide a powerful platform to develop next-generation therapeutics, advanced diagnostic tools, and innovative biomaterials. As research in this area continues to expand, we can anticipate even more groundbreaking applications of these remarkable compounds in the years to come.

References

An In-depth Technical Guide to Fmoc-β-hoAla(Styryl)-OH for Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides with photoreactive amino acids is a powerful technique in chemical biology and drug discovery. It enables the elucidation of peptide-protein interactions, the identification of binding partners, and the development of novel therapeutics. Fmoc-β-hoAla(Styryl)-OH is a unique photoreactive amino acid derivative designed for incorporation into peptides via solid-phase peptide synthesis (SPPS). The styryl moiety serves as a photo-crosslinking agent, which upon activation by UV light, can form a covalent bond with interacting molecules in close proximity. This guide provides a comprehensive overview of the properties, synthesis, and application of Fmoc-β-hoAla(Styryl)-OH in peptide modification.

Physicochemical Properties

Fmoc-β-hoAla(Styryl)-OH is a non-proteinogenic amino acid characterized by a β-homoalanine backbone, an N-terminal Fmoc protecting group, and a styryl functional group on the side chain.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₅NO₄ | Generic calculation |

| Molecular Weight | 427.5 g/mol | Generic calculation |

| Appearance | Off-white to pale yellow solid | Expected property |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | Expected property |

| UV Absorption Max (Styryl) | ~250-280 nm | Expected property |

Synthesis of Fmoc-β-hoAla(Styryl)-OH

Proposed Synthetic Pathway

Caption: Proposed synthesis of Fmoc-β-hoAla(Styryl)-OH.

Experimental Protocol (Hypothetical):

-

Synthesis of Chalcone Derivative: Styrene is acylated with acryloyl chloride under Friedel-Crafts conditions to yield the corresponding chalcone derivative.

-

Michael Addition: The chalcone derivative undergoes a Michael addition with a protected nitrogen source, such as ammonia or a primary amine, to introduce the amino group at the β-position.

-

Reduction and Oxidation: The resulting β-amino ketone is reduced to the corresponding alcohol, which is then selectively oxidized to the carboxylic acid to form β-hoAla(Styryl)-OH.

-

Fmoc Protection: The free amino group of β-hoAla(Styryl)-OH is protected using Fmoc-Cl or Fmoc-OSu in the presence of a base to yield the final product.

Incorporation into Peptides via Fmoc-SPPS

Fmoc-β-hoAla(Styryl)-OH is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Workflow for Peptide Synthesis

Caption: Workflow for Fmoc-SPPS of a styryl-modified peptide.

Detailed Experimental Protocol:

-

Resin Preparation: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate a solution of Fmoc-β-hoAla(Styryl)-OH (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU/HOBt or HATU (2-4 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (4-8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-4 hours. Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-4 hours.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Quantitative Data for SPPS (Representative)

| Parameter | Value | Notes |

| Coupling Efficiency (Ninhydrin) | >99% | For standard amino acids. May be slightly lower for the bulkier styryl-alanine. |

| Overall Crude Purity (HPLC) | 50-80% | Sequence-dependent. |

| Final Purity after HPLC | >95% | Achievable with standard purification protocols. |

Note: Data is representative for standard Fmoc-SPPS and may vary depending on the specific peptide sequence and synthesis conditions.

Photo-Crosslinking Applications

Peptides incorporating β-hoAla(Styryl)-OH can be used as photoaffinity probes to identify and characterize binding partners. Upon irradiation with UV light, the styryl group forms a reactive intermediate that can covalently crosslink to nearby molecules.

General Workflow for a Photo-Crosslinking Experiment

Caption: General workflow for a photo-crosslinking experiment.

Detailed Experimental Protocol:

-

Sample Preparation: Incubate the purified styryl-modified peptide with its putative binding partner (e.g., a purified protein, cell lysate) in a suitable buffer. Include appropriate controls, such as a non-irradiated sample and a sample with a non-photoreactive control peptide.

-

UV Irradiation: Irradiate the sample with a UV lamp at a wavelength that activates the styryl group (typically in the range of 254 nm or 350 nm). The irradiation time and distance from the lamp should be optimized for each system.

-

SDS-PAGE Analysis: Analyze the irradiated samples by SDS-PAGE. A successful crosslinking event will result in a new band of higher molecular weight corresponding to the peptide-protein conjugate.

-

Mass Spectrometry Analysis: For more detailed analysis, the crosslinked band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry (LC-MS/MS). This allows for the identification of the crosslinked protein and, in some cases, the specific amino acid residues involved in the interaction.

Quantitative Data for Photo-Crosslinking (Representative)

| Parameter | Value | Notes |

| UV Wavelength | 254 nm or 350 nm | Dependent on the specific styryl derivative and experimental setup. |

| Irradiation Time | 5-60 minutes | Requires optimization. |

| Crosslinking Yield | 5-30% | Highly dependent on the affinity and proximity of the interacting partners. |

Note: This data is representative and will vary significantly based on the specific biological system under investigation.

Application in Studying Signaling Pathways

Peptides modified with Fmoc-β-hoAla(Styryl)-OH are valuable tools for dissecting protein-protein interactions within signaling pathways. For example, they can be used to map the binding interface between a peptide ligand and its receptor, or to trap transient interactions between signaling proteins.

Example: Investigating a Kinase-Substrate Interaction

A peptide substrate of a specific kinase could be synthesized with Fmoc-β-hoAla(Styryl)-OH incorporated at or near the phosphorylation site. Photo-crosslinking could then be used to covalently trap the kinase-substrate complex, allowing for detailed structural and functional studies.

Signaling Pathway Diagram

Caption: Using a styryl-peptide to study a kinase-substrate interaction.

Conclusion

Fmoc-β-hoAla(Styryl)-OH is a versatile and powerful tool for the chemical modification of peptides. Its compatibility with standard Fmoc-SPPS allows for the straightforward synthesis of photoreactive peptide probes. These probes can be employed in photo-crosslinking experiments to investigate peptide-protein interactions with high precision, providing valuable insights into biological processes and aiding in the development of new therapeutic agents. While the synthesis and application of such specialized reagents require careful optimization, the potential rewards in terms of novel biological discoveries are substantial.

An In-depth Technical Guide to Incorporating Styryl Groups into Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for incorporating styryl groups into peptides, the characterization of the resulting conjugates, and their applications in biomedical research and drug development. Styryl moieties, known for their unique photophysical properties, serve as powerful tools for elucidating biological processes and developing novel therapeutic and diagnostic agents.

Introduction to Styryl-Modified Peptides

The integration of styryl groups into peptide structures offers a versatile strategy to imbue these biomolecules with fluorescent properties. Styryl dyes are characterized by their vinyl-substituted aromatic rings, and their fluorescence is often highly sensitive to the local environment, making them excellent probes for studying molecular interactions and cellular events. When conjugated to peptides, they can be targeted to specific cells or subcellular compartments, enabling high-resolution imaging and the investigation of dynamic biological processes. Applications of styryl-peptide conjugates are expanding and include their use as probes for cellular uptake and membrane dynamics, as well as photosensitizers in photodynamic therapy.

Synthesis of Styryl-Modified Peptides

The incorporation of styryl groups into peptides can be achieved through two primary strategies: the synthesis of a styryl-containing amino acid followed by its incorporation during solid-phase peptide synthesis (SPPS), or the post-synthetic modification of a peptide with a reactive styryl dye.

Synthesis of Fmoc-Protected Styryl-Amino Acids

A key building block for the first approach is an N-α-Fmoc-protected amino acid bearing a styryl group on its side chain. As a representative example, a synthetic scheme for Fmoc-L-Lys(styryl)-OH is presented below. This involves the modification of the ε-amino group of lysine with a styryl moiety.

Experimental Protocol: Synthesis of Fmoc-L-Lys(4-vinylbenzoyl)-OH

-

Protection of Lysine: Start with commercially available N-α-Fmoc-L-lysine. The ε-amino group is the target for modification.

-

Activation of 4-Vinylbenzoic Acid: Dissolve 1.2 equivalents of 4-vinylbenzoic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of a coupling agent such as HBTU and 2.4 equivalents of a base like N,N-diisopropylethylamine (DIEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated 4-vinylbenzoic acid solution, add 1 equivalent of N-α-Fmoc-L-lysine. Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired Fmoc-L-Lys(4-vinylbenzoyl)-OH.

Solid-Phase Peptide Synthesis (SPPS) with Styryl-Amino Acids

Once the styryl-amino acid is prepared, it can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.

Experimental Protocol: SPPS of a Styryl-Peptide

-

Resin Preparation: Swell a suitable solid support, such as Rink Amide resin, in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve 3 equivalents of the desired Fmoc-protected amino acid (either a standard amino acid or the synthesized styryl-amino acid) and 3 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 6 equivalents of DIEA to activate the amino acid. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling efficiency using a Kaiser test.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude peptide to obtain a solid powder.

Post-Synthetic Modification of Peptides

An alternative approach is to synthesize a peptide containing a reactive handle, such as an amino or thiol group on a lysine or cysteine side chain, and then couple a styryl dye to this handle in solution.

Experimental Protocol: N-terminal Labeling on Resin

-

Peptide Synthesis: Synthesize the desired peptide on a solid support using standard Fmoc-SPPS, leaving the N-terminal Fmoc group intact after the final coupling step.

-

N-terminal Deprotection: Selectively remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Dye Coupling: Dissolve 5 equivalents of a carboxylated styryl dye and 5 equivalents of a coupling agent (e.g., HATU) in DMF. Add 10 equivalents of DIEA. Add this solution to the resin and react for 4-6 hours.

-

Cleavage and Purification: Cleave the labeled peptide from the resin and purify as described in the SPPS protocol.

Purification and Characterization

Purification of the crude styryl-peptide is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Characterization and confirmation of the product's identity and purity are performed using mass spectrometry and analytical HPLC.[3][4]

Experimental Protocol: HPLC Purification

-

Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Chromatography: Use a C18 reversed-phase column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at a wavelength where the peptide bond (around 220 nm) and the styryl group absorb.

-

Fraction Collection and Analysis: Collect the fractions corresponding to the major peaks and analyze them by mass spectrometry to identify the fraction containing the desired product.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified styryl-peptide.

Quantitative Data of Styryl-Modified Peptides

The photophysical properties of styryl-peptides are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for representative styryl dyes and their peptide conjugates.

Table 1: Photophysical Properties of Selected Styryl Dyes

| Styryl Dye Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 4-Dimethylaminostyryl-1-methylpyridinium (DSM) | 488 | 610 | 0.03 (in water) | [5] |

| (E)-4-(2-(pyridin-4-yl)vinyl)aniline | 350 | 450 | 0.12 (in ethanol) | [5] |

| Thioflavin T analog | 450 | 530 | 0.001 (in water) | [6] |

Table 2: Properties of Styryl-Peptide Conjugates

| Peptide Sequence | Styryl Moiety | Application | Key Finding | Reference |

| c(RGDfK) | Near-infrared styryl dye | Cancer imaging | High tumor-to-background ratio in vivo. | [5] |

| Pyrrolidinyl PNA | Alkyne-modified styryl dye | DNA mutation detection | Up to 14.5-fold fluorescence enhancement upon binding to mismatched DNA.[7] | [7] |

| Cell-penetrating peptide | TAMRA (a rhodamine-based styryl dye) | Cellular uptake studies | Concentration-dependent intracellular accumulation. | [8] |

Applications in Cellular and Molecular Biology

Styryl-peptide conjugates are valuable tools for studying cellular processes, particularly receptor-mediated endocytosis.

Receptor-Mediated Endocytosis Pathway

The following diagram illustrates a generalized pathway for receptor-mediated endocytosis, which can be visualized using styryl-peptide conjugates that bind to specific cell surface receptors.

Experimental and Logical Workflows

The successful implementation of styryl-peptides in research relies on a systematic workflow from synthesis to application.

Experimental Workflow for Styryl-Peptide Synthesis and Characterization

The following diagram outlines the key steps in the preparation and analysis of a styryl-modified peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Clickable styryl dyes for fluorescence labeling of pyrrolidinyl PNA probes for the detection of base mutations in DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

An In-depth Technical Guide to Fmoc-β-homo-Ala(styryl)-OH for Fluorescent Labeling of Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescent Amino Acids in Peptide Research

Fluorescently labeled peptides are indispensable tools in biochemistry, molecular biology, and drug development. They enable researchers to study peptide-protein interactions, enzyme activity, cellular uptake, and localization with high sensitivity and spatiotemporally. The incorporation of fluorescent amino acids, such as Fmoc-β-homo-Ala(styryl)-OH, directly into the peptide sequence during synthesis offers several advantages over post-synthetic labeling. This approach ensures site-specific labeling with a 1:1 dye-to-peptide ratio, minimizing potential disruption of the peptide's biological activity and simplifying purification.

Fmoc-β-homo-Ala(styryl)-OH is a derivative of β-homoalanine containing a styryl group, a known fluorophore. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its direct use in standard Fmoc-based solid-phase peptide synthesis protocols.

Chemical and Physical Properties

The fundamental properties of Fmoc-β-homo-Ala(styryl)-OH are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Fmoc-styryl-L-beta-homoalanine | [1] |

| Synonyms | Fmoc-β-HoAla(styryl)-OH | [2] |

| CAS Number | 270596-45-7 | [1] |

| Molecular Formula | C₂₇H₂₅NO₄ | [1] |

| Molecular Weight | 427.5 g/mol | [1] |

| Purity | ≥98% (Typically by HPLC) | [1] |

Photophysical Properties (Analogous Data)

While specific photophysical data for Fmoc-β-homo-Ala(styryl)-OH is not currently published, the following table presents data for commonly used fluorescent dyes in peptide labeling to provide a frame of reference. The styryl moiety suggests that its fluorescence will likely be environmentally sensitive.

| Fluorophore | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| 5-Carboxyfluorescein (5-FAM) | 492 | 517 | 0.93 | 83,000 | [3] |

| Carboxytetramethylrhodamine (TAMRA) | 543 | 572 | 0.1 | 91,000 | [3] |

| 7-Methoxycoumarinyl-4-acetyl (Mca) | 325 | 392 | N/A | 17,000 | [3] |

| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) | 340 | 490 | 0.16 | 6,100 | [3] |

Experimental Protocols

The incorporation of Fmoc-β-homo-Ala(styryl)-OH into a peptide sequence can be achieved using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. The following is a generalized procedure for manual synthesis.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-β-homo-Ala(styryl)-OH)

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Precipitation solvent: Cold diethyl ether

Step-by-Step Synthesis Protocol

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and IPA (2 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. For a sterically hindered amino acid like Fmoc-β-homo-Ala(styryl)-OH, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction using a ninhydrin test. A successful coupling is indicated by a negative (colorless) result.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DMF, then DCM, and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the fluorescently labeled peptide by mass spectrometry and analytical RP-HPLC.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for synthesizing a fluorescently labeled peptide using Fmoc-β-homo-Ala(styryl)-OH via SPPS.

Caption: General workflow for fluorescent peptide synthesis via Fmoc-SPPS.

Hypothetical Signaling Pathway Application

Fluorescently labeled peptides can be used as probes to study various biological signaling pathways. The diagram below illustrates a hypothetical pathway where a fluorescently labeled peptide antagonist is used to investigate receptor binding and downstream signaling.

Caption: Probing a GPCR pathway with a fluorescent peptide antagonist.

Conclusion

Fmoc-β-homo-Ala(styryl)-OH is a valuable building block for the synthesis of fluorescently labeled peptides. Its compatibility with standard Fmoc-SPPS protocols allows for the site-specific incorporation of a fluorescent probe, enabling a wide range of applications in biological research and drug discovery. While further characterization of its specific photophysical properties is needed, the general procedures and comparative data provided in this guide offer a solid foundation for researchers to begin utilizing this and similar fluorescent amino acids in their work. The ability to create custom-labeled peptides with high precision will continue to drive advancements in our understanding of complex biological systems.

References

An In-depth Technical Guide to Fmoc-β-homoalanine(styryl)-OH and its Analogs in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Fmoc-beta-hoala(styryl)-oh" is not widely documented in publicly available scientific literature. This guide is based on information available for the closely related and structurally similar compounds: Fmoc-β-homoalanine(styryl)-OH (Fmoc-β-HAla(styryl)-OH) and Fmoc-3-styryl-L-alanine . The principles, protocols, and potential applications discussed are derived from the known properties of these analogs and the broader class of styryl-containing amino acids in the context of drug discovery.

Introduction to Styryl-Containing Amino Acids in Drug Discovery

Unnatural amino acids are powerful tools in medicinal chemistry, enabling the synthesis of peptides and peptidomimetics with enhanced stability, novel structural motifs, and improved biological activity. Among these, amino acids featuring a styryl group—a vinylbenzene moiety—have garnered interest for their potential to introduce unique conformational constraints and to participate in specific molecular interactions with biological targets. The styryl group can enhance the pharmacological properties of peptides, including their antiangiogenic activities.

This guide focuses on two key Fmoc-protected styryl-containing amino acid derivatives that serve as valuable building blocks in solid-phase peptide synthesis (SPPS) for drug discovery programs.

Chemical and Physical Properties

The two primary compounds discussed in this guide are Fmoc-β-HAla(styryl)-OH and Fmoc-3-styryl-L-alanine. Their fundamental properties are summarized below.

| Property | Fmoc-β-homoalanine(styryl)-OH | Fmoc-3-styryl-L-alanine |

| Synonyms | Fmoc-β-HAla(styryl)-OH, Fmoc-styryl-L-beta-homoalanine | Fmoc-L-Styrylalanine, (S)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid |

| CAS Number | 270596-45-7 | 159610-82-9 |

| Molecular Formula | C₂₇H₂₅NO₄ | C₂₆H₂₃NO₄ |

| Molecular Weight | 427.5 g/mol | 413.47 g/mol |

| Chemical Structure |

| |

| Appearance | Typically a white to off-white powder | Typically a white to off-white powder |

| Solubility | Soluble in organic solvents like DMF, DCM, and NMP | Soluble in organic solvents like DMF, DCM, and NMP |

| Purity | Commercially available with ≥98% purity | Commercially available with ≥98% purity |

Note: Chemical structures are illustrative representations.

Role in Drug Discovery: Antiangiogenic Peptides

A significant application of styryl-containing amino acids, particularly Fmoc-L-styrylalanine, is in the synthesis of peptides with antiangiogenic activity. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Peptides incorporating these unnatural amino acids can be designed to disrupt the signaling pathways that promote blood vessel formation.

The primary target for many antiangiogenic therapies is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF and its receptors (VEGFRs) are crucial for endothelial cell proliferation, migration, and survival. Peptides containing styryl-alanine derivatives can be developed as antagonists of VEGF receptors, thereby inhibiting the downstream signaling cascade.

Quantitative Biological Data

Specific quantitative data for peptides containing Fmoc-β-homoalanine(styryl)-OH or Fmoc-3-styryl-L-alanine is limited in public literature. However, the following table illustrates the types of data that would be generated to characterize the antiangiogenic potential of a novel peptide (Peptide-Styryl) synthesized using these amino acids.

| Assay | Parameter | Peptide-Styryl (Hypothetical Data) | Positive Control (e.g., Sunitinib) |

| VEGFR-2 Kinase Assay | IC₅₀ | 500 nM | 50 nM |

| HUVEC Proliferation Assay | IC₅₀ | 1 µM | 100 nM |

| Tube Formation Assay | IC₅₀ | 2 µM | 200 nM |

| Chick Chorioallantoic Membrane (CAM) Assay | % Inhibition at 10 µM | 60% | 85% |

| In Vivo Tumor Xenograft Model | % Tumor Growth Inhibition | 45% at 10 mg/kg | 70% at 10 mg/kg |

This data is illustrative and serves as a template for presenting experimental findings.

Experimental Protocols

This section provides detailed methodologies for the synthesis of peptides containing styryl-amino acids and for the evaluation of their antiangiogenic activity.

Synthesis of Peptides Incorporating Styryl-Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-based SPPS for incorporating Fmoc-β-homoalanine(styryl)-OH or Fmoc-3-styryl-L-alanine into a peptide chain.

Materials:

-

Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (standard and styryl-derivative)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

-

Add the activation mixture to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test.

-